CCR8 antagonist 1 is a compound that targets the human CC chemokine receptor 8, which has been identified as a significant therapeutic target in cancer and autoimmune diseases. The human CC chemokine receptor 8 is a member of the G-protein coupled receptor family and plays a crucial role in immune responses by mediating the migration of regulatory T cells to sites of inflammation or tumors. The development of CCR8 antagonists, including CCR8 antagonist 1, aims to inhibit these pathways, potentially enhancing immune responses against tumors or modulating autoimmune conditions.
CCR8 antagonist 1 is classified as a small molecule antagonist derived from a naphthalene-sulfonamide scaffold. This structure is distinct from the common pharmacophores used in most small-molecule chemokine receptor antagonists, which typically activate rather than inhibit CCR8. The unique design of CCR8 antagonist 1 allows it to function as an inverse agonist, effectively blocking the receptor's activity in response to its natural ligand, CCL1 .
The synthesis of CCR8 antagonist 1 involves several key methods that emphasize both chemical stability and biological efficacy. The compound is synthesized using standard organic chemistry techniques, including:
Technical details regarding specific reaction conditions or catalysts used in the synthesis may vary based on the desired yield and purity of the final product.
The molecular structure of CCR8 antagonist 1 can be analyzed using various spectroscopic techniques. The compound features:
Data from crystallography or computational modeling can provide insights into the three-dimensional conformation of CCR8 antagonist 1 and its binding interactions with the CCR8 receptor.
CCR8 antagonist 1 engages in specific chemical reactions that facilitate its function as an antagonist. These include:
Technical details regarding these reactions often involve kinetic studies to determine binding affinities (IC50 values) and other pharmacological parameters.
The mechanism of action for CCR8 antagonist 1 involves:
Data from calcium mobilization assays and β-arrestin recruitment studies reveal how CCR8 antagonist 1 alters receptor signaling dynamics compared to agonists .
The physical and chemical properties of CCR8 antagonist 1 include:
Relevant data from these analyses contribute to understanding how CCR8 antagonist 1 behaves in biological systems.
CCR8 antagonist 1 has several scientific applications:
CC chemokine receptor 8 (CC chemokine receptor 8) belongs to the G-protein-coupled receptor superfamily and is activated predominantly by its cognate ligand CC chemokine ligand 1 (CC chemokine ligand 1). This receptor-ligand axis serves as a critical regulator of immune cell trafficking under physiological and pathological conditions. The CC chemokine receptor 8 signaling cascade initiates through Gαi-protein activation, leading to intracellular calcium mobilization, phosphorylation of extracellular signal-regulated kinases 1 and 2, and downstream activation of signal transducer and activator of transcription proteins. These molecular events collectively mediate chemotactic responses in diverse immune cell populations [4] [5]. Under homeostatic conditions, CC chemokine receptor 8 exhibits restricted expression patterns, predominantly localizing to thymic medulla regions where it facilitates thymocyte development and contributes to central tolerance establishment. Peripheral expression is observed in specialized Regulatory T cell subsets and type 2 T helper cells, where it participates in the resolution of inflammatory responses and maintenance of mucosal immunity [4] [7].
Pathological CC chemokine receptor 8 dysregulation manifests prominently in oncogenesis and inflammatory disorders. In multiple cancer types, including breast carcinoma, colorectal carcinoma, and lung adenocarcinoma, malignant cells and stromal components overexpress CC chemokine ligand 1, establishing chemotactic gradients that recruit CC chemokine receptor 8-positive leukocytes. In inflammatory bowel disease, CC chemokine receptor 8-positive Regulatory T cell infiltration correlates with disease severity, while in atopic dermatitis, CC chemokine receptor 8 mediates the recruitment of interleukin-4-producing T helper 2 cells to inflamed skin [4] [5] [7]. This pathological repositioning transforms CC chemokine receptor 8 from a homeostatic regulator to a disease-promoting factor, creating a compelling rationale for therapeutic intervention.
Table 1: CC Chemokine Receptor 8 Ligands and Their Functional Implications
| Ligand | Receptor Specificity | Primary Cell Targets | Pathophysiological Context |
|---|---|---|---|
| CC chemokine ligand 1 | CC chemokine receptor 8 | Regulatory T cells, T helper 2 cells, Tumor-associated macrophages | Tumor immunosuppression, Allergic inflammation |
| CC chemokine ligand 18* | CC chemokine receptor 8 (weak affinity) | Immature dendritic cells, Macrophages | Chronic inflammation, Fibrotic diseases |
| CC chemokine ligand 16* | CC chemokine receptor 8 (weak affinity) | Monocytes, Vascular endothelial cells | Atherosclerosis, Angiogenesis |
Note: Weak affinity ligands may signal through additional chemokine receptors. Primary pathological contexts are supported by experimental evidence from peer-reviewed studies [4] [5] [7].
The therapeutic significance of CC chemokine receptor 8 signaling extends beyond ligand-receptor inhibition. Recent structural analyses reveal that CC chemokine receptor 8 undergoes post-translational modifications within the tumor microenvironment, including tyrosine sulfation in its N-terminal domain, which dramatically enhances CC chemokine ligand 1 binding affinity. Additionally, receptor dimerization events and cross-talk with other immune checkpoint receptors (e.g., programmed cell death protein 1) create complex signaling networks that amplify immunosuppressive pathways in malignant settings [5] [7]. These molecular insights provide the foundation for structure-guided development of targeted antagonists.
Tumor-infiltrating Regulatory T cells constitute a specialized immunosuppressive lineage distinguished by their high co-expression of CC chemokine receptor 8 and forkhead box protein P3. These cells exhibit a tissue-resident phenotype and accumulate preferentially within the tumor microenvironment through CC chemokine ligand 1-mediated chemotaxis. Single-cell transcriptomic analyses of human tumor specimens have revealed that CC chemokine receptor 8-positive Tumor-infiltrating Regulatory T cells comprise 50-70% of the total Regulatory T cell pool across multiple solid malignancies, compared to <5% in matched peripheral blood and <15% in adjacent non-malignant tissues [2] [4] [8]. This selective enrichment establishes CC chemokine receptor 8 as the most specific surface marker for tumor-resident Regulatory T cells identified to date.
The immunosuppressive machinery of CC chemokine receptor 8-positive Tumor-infiltrating Regulatory T cells operates through multifaceted mechanisms:
Table 2: Immunosuppressive Molecule Profile of CC Chemokine Receptor 8-Positive Tumor-Infiltrating Regulatory T Cells
| Molecular Category | Specific Markers | Functional Significance | Therapeutic Implications |
|---|---|---|---|
| Transcription Factors | Forkhead box protein P3, Helios, RAR-related orphan receptor gamma | Lineage stability, Suppressive programming | Not directly druggable |
| Surface Receptors | CC chemokine receptor 8, Cytotoxic T lymphocyte-associated protein 4, T cell immunoreceptor with immunoglobulin and immunoreceptor tyrosine-based inhibition motif domains, CD39, CD73 | Immune checkpoint function, Adenosine production | Antibody-mediated blockade |
| Secreted Factors | Interleukin-10, Transforming growth factor-β, Interleukin-35, Adenosine | Effector T cell suppression | Cytokine neutralization |
| Cytolytic Molecules | Granzyme B, Perforin | Effector lymphocyte killing | Protease inhibition |
Data derived from flow cytometry and single-cell RNA sequencing analyses of human tumor samples [2] [4] [8].
Clinical correlative studies demonstrate that CC chemokine receptor 8-positive Tumor-infiltrating Regulatory T cell infiltration density inversely correlates with patient survival outcomes. In hepatocellular carcinoma, high CC chemokine receptor 8-positive cell density (>200 cells/mm²) associates with advanced tumor stage, increased metastatic burden, and reduced median overall survival (14.2 months versus 28.6 months in low-density cohorts). The Cancer Genome Atlas analysis of breast cancer transcriptomes reveals that CC chemokine receptor 8 gene expression serves as an independent prognostic factor for recurrence-free survival, with high expression conferring a 3.2-fold increased risk of disease progression [4] [8]. These clinical observations validate CC chemokine receptor 8-positive Regulatory T cells as a viable therapeutic target across diverse oncological indications.
The strategic inhibition of CC chemokine receptor 8 offers a multipronged therapeutic approach against tumor immune evasion mechanisms. First-generation antagonists function through competitive displacement of CC chemokine ligand 1, preventing G-protein activation and subsequent chemotaxis. This blockade interrupts the continuous recruitment of circulating CC chemokine receptor 8-positive Regulatory T cell precursors into the tumor microenvironment, effectively starving the tumor of its primary immunosuppressive mediators [3] [6] [8]. Beyond migration inhibition, emerging evidence indicates that CC chemokine receptor 8 antagonists induce functional reprogramming of resident Tumor-infiltrating Regulatory T cells. Transcriptomic profiling of antagonist-treated cells reveals downregulation of forkhead box protein P3, cytotoxic T lymphocyte-associated protein 4, and interleukin-10, coupled with diminished in vitro suppressive capacity [8].
The molecular architecture of CC chemokine receptor 8 antagonists has evolved significantly since initial discovery efforts. CC chemokine receptor 8 antagonist 1 (chemical name: ethyl (S)-4-({[2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]carbonyl}amino)-5-(3-nitropyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) exemplifies modern antagonist design with its subnanomolar binding affinity (equilibrium dissociation constant = 1.6 nanomolar) and >1000-fold selectivity over related chemokine receptors (CC chemokine receptor 4, CC chemokine receptor 5, CC chemokine receptor 7) [6]. Structural optimization focused on reducing human ether-a-go-go-related gene potassium channel inhibition mitigated cardiotoxicity risks while maintaining potent receptor antagonism.
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6